
Oxime de la quinoxaline-2-carbaldéhyde
Vue d'ensemble
Description
Quinoxaline-2-carbaldehyde oxime is a chemical compound with the CAS number 112032-32-3 . It is an industrial-grade compound with a content of 99% . It is a 2-substituted quinoxaline derivative used in the preparation of stabilized hemiacetals with a wide range of cosmetic uses .
Synthesis Analysis
Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Various synthetic strategies have been developed to access quinoxaline and its derivatives .
Chemical Reactions Analysis
Quinoxalines have been utilized in several publications for the design and development of numerous bioactive molecules . They have been decorated with proper functional groups using novel methodologies .
Physical And Chemical Properties Analysis
Quinoxaline-2-carbaldehyde oxime is an industrial-grade compound with a content of 99% . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Agents biologiques
Les quinoxalines, y compris l'oxime de la quinoxaline-2-carbaldéhyde, sont d'importants agents biologiques . Elles présentent plusieurs effets pharmacologiques importants, tels que des effets antifongiques, antibactériens, antiviraux et antimicrobiens .
Utilisations thérapeutiques
Les dérivés de la quinoxaline ont des utilisations thérapeutiques diverses et sont devenus des composants essentiels des médicaments utilisés pour traiter les cellules cancéreuses, le SIDA, les virus végétaux et la schizophrénie . Cela leur garantit un bel avenir en chimie médicinale .
Lutte contre les maladies infectieuses
En raison de la situation pandémique actuelle causée par le SRAS-COVID 19, il est devenu essentiel de synthétiser des médicaments pour lutter contre les agents pathogènes mortels (bactéries, champignons, virus) pour le moment et l'avenir proche . Les quinoxalines étant un groupement essentiel pour traiter les maladies infectieuses, de nombreuses voies de synthèse ont été développées par les chercheurs .
Activités physico-chimiques
La quinoxaline est devenue un sujet de recherche approfondie en raison de son émergence en tant que groupement chimique important, démontrant une large gamme d'activités physico-chimiques .
Conception et développement de molécules bioactives
Ces dernières décennies, de nombreuses publications ont utilisé des échafaudages de quinoxaline pour la conception et le développement de nombreuses molécules bioactives .
Colorants et matériaux fluorescents
Les échafaudages de quinoxaline ont été utilisés pour la conception et le développement de colorants et de matériaux fluorescents .
Matériaux électroluminescents et sensibilisateurs organiques
La quinoxaline a été utilisée dans la conception et le développement de matériaux électroluminescents et de sensibilisateurs organiques pour les applications de cellules solaires .
Matériaux optoélectroniques polymères
La quinoxaline a été utilisée dans la conception et le développement de matériaux optoélectroniques polymères .
Orientations Futures
Quinoxalines have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Quinoxalines are an essential moiety to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Analyse Biochimique
Biochemical Properties
Quinoxaline-2-carbaldehyde oxime plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, a class of enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of covalent bonds between the oxime group and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, quinoxaline-2-carbaldehyde oxime can bind to certain proteins, altering their conformation and affecting their biological functions .
Cellular Effects
The effects of quinoxaline-2-carbaldehyde oxime on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. By interacting with key proteins in this pathway, quinoxaline-2-carbaldehyde oxime can alter the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, quinoxaline-2-carbaldehyde oxime exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, quinoxaline-2-carbaldehyde oxime can inhibit or activate enzymes by binding to their active sites, thereby affecting the catalytic processes. Changes in gene expression are also a result of the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoxaline-2-carbaldehyde oxime can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoxaline-2-carbaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression, indicating its potential for lasting effects .
Dosage Effects in Animal Models
The effects of quinoxaline-2-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing harm .
Metabolic Pathways
Quinoxaline-2-carbaldehyde oxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. The compound’s interaction with oxidoreductases and other enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, quinoxaline-2-carbaldehyde oxime is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of quinoxaline-2-carbaldehyde oxime within tissues is influenced by factors such as its solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of quinoxaline-2-carbaldehyde oxime is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of quinoxaline-2-carbaldehyde oxime within cells is a key determinant of its biological activity .
Propriétés
IUPAC Name |
N-(quinoxalin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUVILQUUKSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298413 | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7483-32-1 | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7483-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




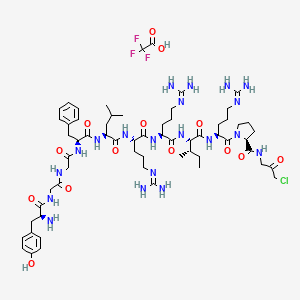

![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)
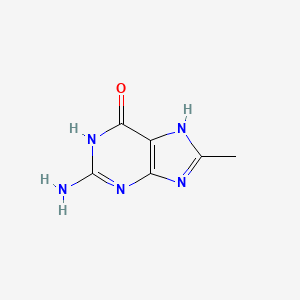



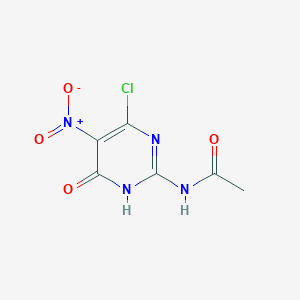
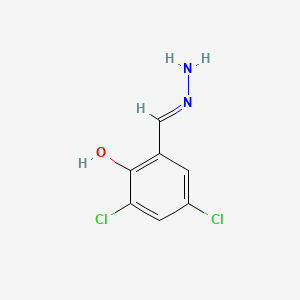
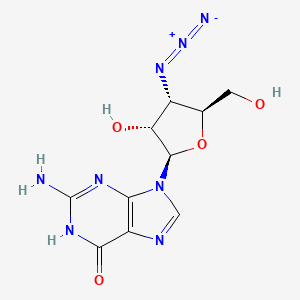

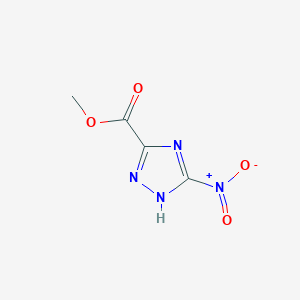
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)